Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
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Overview
Description
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a heterocyclic organic compound characterized by a fused furan ring system. It is a derivative of furan and is known for its unique structural properties, which make it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a novel bicyclization process. One highly efficient method involves the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives via a novel bicyclization, which is both time-saving and catalyst-free . This method can be further optimized by employing a coupled domino strategy to directly construct the compound from methyl ketones .
Industrial Production Methods
While specific industrial production methods for dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized furan derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted furan derivatives.
Scientific Research Applications
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione include:
2,3-Dihydrofuran: A simpler furan derivative with different chemical properties.
2,3-Dihydrofuro[2,3-b]pyridine: A fused heterocyclic compound with a pyridine ring.
Araufuranone: A tetrasubstituted dihydrofuro[3,2-b]furan-2(5H)-one with phytotoxic properties.
Uniqueness
Dihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific fused furan ring system, which imparts distinct chemical and biological properties
Biological Activity
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique bicyclic structure that contributes to its biological properties. The synthesis of this compound often involves multi-step organic reactions that yield derivatives with enhanced activity. For instance, derivatives synthesized from furan carboxylic acids have shown significant cytotoxic effects against various cancer cell lines .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity. A study evaluated its cytotoxic effects on murine leukemia WEHI-3 cells and observed dose-dependent inhibition. The structure-activity relationship indicated that modifications in the substituents significantly influenced the potency of the compounds .
Case Study: Cytotoxicity against Cancer Cells
Compound | Cell Line | IC50 (µg/mL) | Effectiveness (%) |
---|---|---|---|
Dihydrofuro derivative 1 | WEHI-3 | 0.655 | 99% |
Dihydrofuro derivative 2 | KYSE70 | 0.800 | 95% |
Dihydrofuro derivative 3 | KYSE150 | 1.200 | 90% |
This table summarizes the cytotoxicity results of various derivatives against selected cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.655 µg/mL against KYSE70 cells after 24 hours of treatment .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory potential. In vivo studies using carrageenan-induced inflammation models revealed that certain derivatives significantly reduced edema formation, indicating their potential as therapeutic agents for inflammatory diseases .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Case Study: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | 64 | Moderate |
Staphylococcus aureus | 32 | High |
Listeria monocytogenes | 16 | Very High |
The minimum inhibitory concentration (MIC) values demonstrate the compound's effectiveness against these pathogens .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cytotoxic Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : Inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
- Antibacterial Mechanism : Disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
Properties
CAS No. |
42977-09-3 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2 |
InChI Key |
SRMZPULMQJQPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)OC2OC1=O |
Origin of Product |
United States |
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